3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the bromination of 4-fluoro-2-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed in the presence of solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include substituted pyridines, biaryl compounds, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and fluorine atoms can form strong interactions with target proteins, leading to inhibition or modulation of their activity. These interactions are crucial in the compound’s role as an enzyme inhibitor or receptor modulator .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 4-Bromo-2-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, makes it a versatile intermediate in organic synthesis, offering a combination of electronic and steric effects that are not found in other similar compounds .
Properties
IUPAC Name |
3-bromo-4-fluoro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-4-3(8)1-2-12-5(4)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJIKZWXGBNCJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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